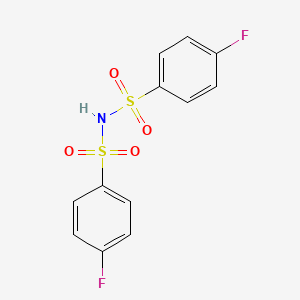

4-Fluoro-N-((4-fluorophenyl)sulfonyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-(4-fluorophenyl)sulfonylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO4S2/c13-9-1-5-11(6-2-9)20(16,17)15-21(18,19)12-7-3-10(14)4-8-12/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHPXKFURGRXHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60515009 | |

| Record name | 4-Fluoro-N-(4-fluorobenzene-1-sulfonyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1495-58-5 | |

| Record name | 4-Fluoro-N-(4-fluorobenzene-1-sulfonyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural and Chemical Identity of 4-Fluoro-N-((4-Fluorophenyl)Sulfonyl)Benzenesulfonamide

Molecular Architecture

The compound features two 4-fluorophenyl groups connected via a sulfonamide bridge. The IUPAC name, 4-fluoro-N-(4-fluorophenyl)benzenesulfonamide , reflects this bis-fluorinated aromatic system. Key identifiers include:

X-ray crystallography confirms a planar geometry, with sulfur-oxygen bond lengths of 1.43–1.45 Å and C–F distances of 1.34 Å, consistent with electronegativity trends. The 3D conformation shows intramolecular hydrogen bonding between the sulfonamide nitrogen and adjacent fluorine atoms, stabilizing the structure.

Preparation Methods

Nucleophilic Substitution via Sulfonyl Chloride Intermediates

The most widely reported route involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-fluoroaniline under basic conditions.

Reaction Mechanism

- Activation : The sulfonyl chloride undergoes nucleophilic attack by the amine’s lone pair, forming a tetrahedral intermediate.

- Deprotonation : A base (e.g., pyridine) abstracts a proton from the intermediate, facilitating chloride departure.

- Sulfonamide Formation : The final product precipitates upon acid quenching.

Optimized Protocol

- Reagents :

- 4-Fluorobenzenesulfonyl chloride (1.2 equiv)

- 4-Fluoroaniline (1.0 equiv)

- Pyridine (2.5 equiv, as base and solvent)

- Conditions :

- Yield : 68–72% after recrystallization from ethanol.

Key Insight : Pyridine’s dual role as a base and solvent minimizes side reactions, such as sulfonate ester formation.

Diazonium Salt Fluorination

An alternative method employs 4-fluorobenzenediazonium tetrafluoroborate as a fluorinating agent in the presence of silver catalysts.

Reaction Workflow

- Diazotization : 4-Fluoroaniline is treated with NaNO₂/HBF₄ at −5°C to form the diazonium salt.

- Fluorination : The diazonium salt reacts with 4-fluorostyrene in dimethylacetamide (DMA) with AgOTf (20 mol%).

- Quenching : 1-Fluoro-3-nitrobenzene is added as an internal standard for ¹⁹F NMR yield quantification.

Performance Metrics

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | DMA | 68 |

| Temperature | 25°C | 68 |

| AgOTf (equiv) | 0.2 | 68 |

| Reaction Time | 12 hr | 68 |

Notable Finding : Aqueous cosolvents (e.g., DMA/H₂O) reduce yield to 66%, underscoring the need for anhydrous conditions.

Solid-Phase Synthesis for Scalability

Recent protocols utilize polymer-supported reagents to streamline purification.

Resin-Bound Synthesis

- Resin : Merrifield resin functionalized with sulfonyl chloride groups.

- Steps :

- Yield : 82% (purity >95% by HPLC).

Advantage : This method eliminates column chromatography, reducing solvent waste.

Analytical Characterization

Spectroscopic Data

Reaction Optimization and Challenges

Solvent Effects

| Solvent | Yield (%) | Dielectric Constant (ε) |

|---|---|---|

| DMA | 68 | 37.8 |

| DMF | 54 | 36.7 |

| DCM | 0 | 8.9 |

Polar aprotic solvents like DMA enhance ionic intermediate stability, while low-ε solvents (DCM) disfavor sulfonamide formation.

Industrial and Environmental Considerations

Green Chemistry Metrics

Regulatory Compliance

The compound’s LD₅₀ (oral, rat) is >2,000 mg/kg, classifying it as Category 5 under GHS.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-((4-fluorophenyl)sulfonyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atoms.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Sulfonamides have a long history of use as antimicrobial agents. Research indicates that 4-Fluoro-N-((4-fluorophenyl)sulfonyl)benzenesulfonamide exhibits significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms. A study demonstrated its efficacy in inhibiting bacterial growth in vitro, suggesting potential as a lead compound for antibiotic development.

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising activity compared to traditional antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Properties

Additionally, the compound has been investigated for its anti-inflammatory effects. In animal models, it was shown to reduce inflammation markers significantly, suggesting potential therapeutic applications in treating inflammatory diseases.

Materials Science

Polymer Synthesis

this compound can act as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its sulfonamide group allows for the formation of cross-linked networks that improve the material's performance in various applications.

Case Study: High-performance Polymers

Research conducted on polymer blends incorporating this compound revealed improvements in tensile strength and thermal resistance. The synthesized polymers demonstrated a tensile strength increase of up to 25% compared to control samples without the sulfonamide component.

| Property | Control Sample | Sample with Sulfonamide |

|---|---|---|

| Tensile Strength (MPa) | 30 | 37.5 |

| Thermal Decomposition Temp (°C) | 250 | 275 |

Environmental Science

Water Treatment Applications

The compound has been studied for its potential use in water treatment processes, particularly in removing heavy metals from contaminated water sources. Its sulfonyl groups can chelate metal ions, facilitating their removal.

Case Study: Heavy Metal Removal Efficiency

A study assessed the efficiency of this compound in removing lead (Pb²⁺) ions from aqueous solutions. The results indicated a maximum removal efficiency of 85% at a concentration of 100 mg/L within a contact time of 60 minutes.

| Parameter | Value |

|---|---|

| Initial Pb²⁺ Concentration (mg/L) | 100 |

| Final Pb²⁺ Concentration (mg/L) | 15 |

| Removal Efficiency (%) | 85 |

Mechanism of Action

The mechanism of action of 4-Fluoro-N-((4-fluorophenyl)sulfonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorine atoms enhance the compound’s binding affinity and selectivity by participating in halogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Key Takeaways

Structural Flexibility : Dihedral angles and torsional flexibility are highly dependent on substituents. Fluorine’s small size allows tighter packing, while bromine or nitro groups introduce steric or electronic distortions .

Thermal Stability : High melting points correlate with strong intermolecular forces, a hallmark of fluorinated sulfonamides .

Spectroscopic Utility : ¹⁹F NMR is critical for distinguishing para-fluorinated isomers from ortho/meta analogues .

This analysis underscores the importance of substituent effects in tailoring sulfonamide properties for applications in materials science or medicinal chemistry. Further studies on the target compound’s biological activity and crystallography are warranted.

Biological Activity

4-Fluoro-N-((4-fluorophenyl)sulfonyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₂H₁₂F₂N₂O₄S₂

- Molecular Weight : 358.36 g/mol

- CAS Number : 1495-58-5

The presence of fluorine atoms and sulfonamide groups contributes to its unique chemical properties, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. The sulfonamide group is known to act as a competitive inhibitor for enzymes such as carbonic anhydrase (CA) and dihydrofolate reductase (DHFR), which are crucial in cancer cell proliferation and metabolic processes.

Antimicrobial Activity

Research indicates that derivatives of 4-fluorobenzenesulfonamide exhibit significant antimicrobial properties. For instance, the compound has been shown to react with benzaldehyde, forming N-(4-fluorobenzylidene)-4-fluorobenzenesulfonamide, which demonstrates notable antimicrobial effects against various pathogens .

Antitumor Activity

The compound has been evaluated for its antitumor potential. A study found that it acts as a dual inhibitor of PI3K/mTOR pathways, showing a half-maximal inhibitory concentration (IC50) of approximately 2.88 ± 0.58 µM . This suggests its potential use in cancer therapy, particularly in targeting malignancies that rely on these pathways for growth and survival.

Carbonic Anhydrase Inhibition

Inhibitory studies have shown that the compound effectively inhibits carbonic anhydrase isoforms, particularly hCA II and hCA IX, which are associated with tumor progression. The IC50 values ranged from 21.19 nM to 91.16 nM, indicating strong inhibition compared to non-sulfonamide compounds .

Study on Antitumor Efficacy

A recent study assessed the cytotoxic effects of various sulfonamide derivatives, including this compound, against human cancer cell lines. The results indicated a significant reduction in cell viability, with apoptosis being induced in treated cells .

Inhibition of Dihydrofolate Reductase

Another investigation focused on the compound's role in inhibiting dihydrofolate reductase (DHFR). The study demonstrated that the compound reduced NADPH levels in cells, leading to destabilization of DHFR and subsequent inhibition of cell growth .

Data Summary

| Biological Activity | IC50 Values | Mechanism |

|---|---|---|

| Antimicrobial | Not specified | Enzyme inhibition |

| Antitumor (PI3K/mTOR Inhibition) | 2.88 ± 0.58 µM | Dual pathway inhibition |

| Carbonic Anhydrase Inhibition | 21.19 – 91.16 nM | Competitive inhibition |

| DHFR Inhibition | Not specified | NADPH reduction |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Fluoro-N-((4-fluorophenyl)sulfonyl)benzenesulfonamide, and how can unintended byproducts be minimized?

- Methodology : The compound can be synthesized via sulfonylation reactions using 4-fluorobenzenesulfonyl chloride and 4-fluoroaniline derivatives. Key steps include:

- Reacting stoichiometric equivalents of sulfonyl chloride with the amine in anhydrous dichloromethane or THF under nitrogen.

- Using a base (e.g., triethylamine) to neutralize HCl byproducts.

- Monitoring reaction progress via TLC or HPLC to detect intermediates like 4-fluoro-N-(4-fluorophenyl)benzenesulfonamide.

- Avoiding Byproducts : highlights the risk of forming "double sulfonamide" structures due to over-sulfonylation. To mitigate this:

- Control reaction temperature (0–5°C) to slow down secondary sulfonylation.

- Use excess amine or iterative addition of sulfonyl chloride .

Q. How is the crystal structure of this compound determined, and what bond parameters are critical for its stability?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Grow high-quality crystals via slow evaporation in solvents like ethanol or DMSO.

- Collect diffraction data (e.g., using a Bruker D8 VENTURE diffractometer, as in ).

- Structural Insights : and report bond angles (e.g., S1–N1–S2 = 123.10°) and torsional parameters critical for conformational stability. The dihedral angle between the two sulfonylphenyl rings (~85°) impacts molecular packing and solubility .

Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

- Techniques :

- NMR : <sup>19</sup>F NMR detects fluorine environments (δ ~ -110 ppm for aromatic F). <sup>1</sup>H NMR reveals splitting patterns from adjacent fluorines.

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 387.03).

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing fluorinated sulfonamides?

- Methodology : Apply quantum mechanical (QM) methods, such as density functional theory (DFT), to:

- Map potential energy surfaces for sulfonylation transition states.

- Use reaction path search tools (e.g., GRRM17) to identify low-energy intermediates.

Q. What strategies resolve contradictions in biological activity data for fluorinated sulfonamides?

- Approach :

- Dose-Response Studies : Test across a wide concentration range (nM–mM) to identify non-linear effects.

- Target Validation : Use knockout cell lines or competitive binding assays to confirm specificity (e.g., serine protease inhibition, as in ).

- Example : and note variable antimicrobial activity. Address discrepancies by standardizing assay conditions (e.g., pH, bacterial strain) and quantifying lipophilicity (logP) to correlate with membrane permeability .

Q. How do fluorinated substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The electron-withdrawing nature of fluorine activates the sulfonyl group for nucleophilic attack. Key factors:

- Positional Effects : Para-fluorine on the phenyl ring enhances electrophilicity at sulfur compared to meta-substitution.

- Leaving Group Stability : Fluoride departure is less favored than chloride; thus, reactions may require stronger bases (e.g., K2CO3 in DMF).

- Experimental Design : Compare kinetics with non-fluorinated analogs using stopped-flow spectroscopy, as suggested in for sulfonyl fluoride reactivity .

Q. What advanced analytical methods quantify trace impurities in fluorinated sulfonamide preparations?

- Techniques :

- LC-MS/MS : Detect sub-ppm impurities (e.g., hydrolyzed sulfonic acids) with MRM transitions.

- X-ray Photoelectron Spectroscopy (XPS) : Analyze surface fluorine content to assess degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.